Methyl 2-chloro-alpha-cyanocinnamate
Description
General Context and Significance as a Synthetic Intermediate
The synthetic utility of Methyl 2-chloro-alpha-cyanocinnamate stems from the reactivity conferred by its distinct functional groups. The molecule is an activated, electron-deficient alkene, making it an excellent Michael acceptor for a variety of nucleophiles, a crucial feature for carbon-carbon bond formation. The electron-withdrawing nature of the cyano (-CN) and methyl ester (-CO2CH3) groups polarizes the carbon-carbon double bond, priming it for nucleophilic attack.
This reactivity profile makes it a valuable precursor for the synthesis of diverse heterocyclic compounds. For instance, compounds of this class are widely used in multicomponent reactions to produce medicinally relevant scaffolds like 2-amino-4H-chromenes. nih.govmdpi.comkoreascience.kr This type of transformation typically involves a cascade reaction sequence, such as a Knoevenagel condensation followed by a Michael addition and an intramolecular cyclization. researchgate.net The general synthesis of 4H-chromenes can be achieved through the condensation of aldehydes, an active methylene (B1212753) compound like malononitrile, and a phenol (B47542) derivative. nih.govscispace.com
Furthermore, the cyanocinnamate framework is a key component in the synthesis of other complex carbocyclic and heterocyclic systems. Research on related structures has shown their utility in sequential Knoevenagel condensation/cyclization reactions to afford indene (B144670) and benzofulvene derivatives. acs.org The presence of the 2-chlorophenyl group also introduces a latent site for further molecular elaboration. The carbon-chlorine bond can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions, which are powerful methods for constructing new carbon-carbon or carbon-nitrogen bonds. nih.gov
Overview of the Chemical Family: Cyanocinnamates and Their Analogues
This compound belongs to the cyanocinnamate family, which are derivatives of cinnamic acid characterized by a cyano group at the alpha-position of the acrylic acid core. These compounds are generally synthesized through the Knoevenagel condensation. wikipedia.org This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org
In the context of synthesizing cyanocinnamates, the reaction typically occurs between an aromatic aldehyde (like 2-chlorobenzaldehyde (B119727) for the title compound) and an active methylene compound such as methyl cyanoacetate (B8463686) or ethyl cyanoacetate. unifap.br The reaction is usually catalyzed by a weak base, such as an amine like piperidine (B6355638), or through the use of various other catalytic systems including ionic liquids. wikipedia.orgorganic-chemistry.org The versatility of the Knoevenagel condensation allows for the synthesis of a wide array of cyanocinnamate analogues by simply varying the substituted aldehyde and the active methylene component. unifap.brorganic-chemistry.org
The cyano group is a significant feature of this chemical family, not only for its strong electron-withdrawing properties but also for its versatility as a synthetic handle. unifap.br It can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing pathways to a multitude of other functionalized molecules. google.com This inherent reactivity makes cyanocinnamates important intermediates in organic synthesis, serving as building blocks for pharmaceuticals, polymers, and other fine chemicals. koreascience.kr
Mentioned Chemical Compounds
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-6H,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUUIEJTXSMODJ-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CC=C1Cl)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74446-19-8 | |
| Record name | Methyl 2-chloro-α-cyanocinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Derivatization Strategies and Synthesis of Complex Molecular Scaffolds
Synthesis of Diverse Heterocyclic Compounds
Editor's Note: The synthesis of Pyrazolo[1,5-a]pyrimidine and Naphthopyrano derivatives directly from Methyl 2-chloro-alpha-cyanocinnamate is not prominently described in the reviewed scientific literature. Common synthetic routes for these heterocycles typically involve precursors such as 5-aminopyrazoles or multi-component reactions with naphthols, respectively, rather than derivatization of a cyanocinnamate ester.
Formation of Cinnamamide and Related Amide Derivatives
The methyl ester group of this compound is a prime site for modification, particularly for the synthesis of cinnamamide derivatives. This transformation is typically achieved through amidation, where the methyl ester is converted to an amide by reaction with a primary or secondary amine. This reaction substitutes the methoxy (B1213986) group (-OCH₃) with an amino group (-NR¹R²), yielding a more complex amide structure. The general methodology involves the direct reaction of the ester with the desired amine, often under conditions that facilitate the nucleophilic acyl substitution.
Various methods have been developed for the amidation of related cinnamate (B1238496) esters, which are applicable to this compound. These include direct aminolysis, which may require elevated temperatures, and catalyzed approaches. For instance, enzymatic catalysis offers a mild and efficient alternative to traditional chemical methods. nih.gov
The synthesis of amides can also be achieved by first hydrolyzing the ester to the corresponding carboxylic acid and then using a coupling agent to facilitate the reaction with an amine. Methods utilizing reagents like N-chlorophthalimide and triphenylphosphine can generate phosphonium (B103445) salts in situ, which activate the carboxylic acid for efficient amide bond formation at room temperature. researchgate.net
| Method | Key Reagents/Catalysts | Description | Reference |
|---|---|---|---|
| Direct Aminolysis | Primary or Secondary Amine (e.g., Benzylamine) | The ester is reacted directly with an amine, often with heating, to form the corresponding amide. | researchgate.net |
| In Situ Phosphonium Salt Formation | N-Chlorophthalimide, Triphenylphosphine (PPh₃), Amine | N-chloroimide and PPh₃ generate chloro- and imido-phosphonium salts that activate the parent carboxylic acid (post-hydrolysis) for amidation. | researchgate.net |
Structural Modifications through Replacements on the Phenyl Ring
Altering the substitution pattern on the phenyl ring of this compound is a key strategy for creating a library of analogs with diverse properties. While post-synthesis modification of the 2-chloro-substituted ring can be challenging, a prevalent and highly effective method for achieving structural diversity is to synthesize analogs from various ring-substituted benzaldehydes.
| Benzaldehyde Precursor (R-Ph-CHO) | Active Methylene (B1212753) Compound | Catalyst | Product | Reference |
|---|---|---|---|---|
| 2,3-dimethylbenzaldehyde | 2-methoxyethyl cyanoacetate (B8463686) | Piperidine (B6355638) | 2-methoxyethyl 2-cyano-3-(2,3-dimethylphenyl)acrylate | chemrxiv.org |
| 3,5-dimethoxybenzaldehyde | 2-methoxyethyl cyanoacetate | Piperidine | 2-methoxyethyl 2-cyano-3-(3,5-dimethoxyphenyl)acrylate | chemrxiv.org |
| 2,6-dimethylbenzaldehyde | 2-methoxyethyl cyanoacetate | Piperidine | 2-methoxyethyl 2-cyano-3-(2,6-dimethylphenyl)acrylate | chemrxiv.org |
Strategies for Generating Chiral Derivatives
The generation of chiral derivatives from this compound is of significant interest for applications where stereochemistry is crucial. The α-carbon, bonded to the chloro, cyano, and methoxycarbonyl groups, is a key target for asymmetric synthesis. While the starting material is achiral due to the double bond, reactions that introduce a chiral center at this position must be stereocontrolled.
One advanced strategy involves the conversion of the cinnamate to a cinnamamide derivative, which can then undergo asymmetric transformation. A notable example is the use of photoenzymatic catalysis. Engineered flavin-dependent "ene"-reductases can catalyze the coupling of α,α-dichloroamides with alkenes to produce chiral α-chloroamides with high enantioselectivity. nih.gov This method leverages an enzyme's chiral active site to control the stereochemical outcome of a radical-based C-C bond-forming reaction. Such a strategy could be adapted to derivatives of this compound to install a stereocenter with high precision. nih.gov
These enantioenriched α-chloroamides are valuable intermediates, as the chloride can be displaced in Sₙ2 reactions to create other chiral molecules like α-amino and α-oxyamides with an inversion of stereochemistry. nih.gov Other approaches in asymmetric synthesis, such as those employing chiral auxiliaries or asymmetric hydrogenation catalysts, could also be envisioned for creating chiral derivatives from this versatile precursor. nih.gov
Catalysis in the Context of Methyl 2 Chloro Alpha Cyanocinnamate Synthesis and Transformations
Applications of Homogeneous Catalysts
In the context of synthesizing compounds structurally related to methyl 2-chloro-alpha-cyanocinnamate, homogeneous catalysts have been instrumental. For instance, transition-metal complexes are widely employed. taylorandfrancis.com These catalysts can activate substrates in various ways, facilitating bond formations that would otherwise be difficult to achieve. While specific examples detailing the homogeneous catalytic synthesis of this compound are not extensively documented in readily available literature, the principles of homogeneous catalysis are broadly applicable to the Knoevenagel condensation reaction, a primary route for its synthesis. This reaction involves the condensation of an aldehyde (2-chlorobenzaldehyde) with an active methylene (B1212753) compound (methyl cyanoacetate). Homogeneous base catalysts, such as organic amines (e.g., piperidine (B6355638) or pyridine), are often used to facilitate this transformation. orientjchem.org
The mechanism in such cases typically involves the deprotonation of the active methylene compound by the homogeneous base to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the cyanocinnamate product. The efficiency of these catalysts can be tuned by modifying their steric and electronic properties, which is a key advantage of homogeneous catalysis. nsf.gov
Utilization of Heterogeneous Catalysts
Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. rsc.org Typically, the catalyst is a solid, and the reactants are in a liquid or gas phase. rsc.org A major advantage of this approach is the ease of separation of the catalyst from the reaction mixture, which simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry. rsc.org
The Knoevenagel condensation for the synthesis of (E)-methyl-alpha-cyanocinnamates, including the 2-chloro derivative, has been successfully achieved using heterogeneous catalysts. One notable example is the use of K2NiP2O7, which has been shown to effectively catalyze the reaction between various chlorobenzaldehydes and methyl cyanoacetate (B8463686). This solid catalyst facilitates the formation of the desired products in high yields and purity. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (min) | Yield (%) |
| 2-Chlorobenzaldehyde (B119727) | Methyl Cyanoacetate | K2NiP2O7 | Toluene | 40 | ~72-83 |
| Benzaldehyde | Methyl Cyanoacetate | K2NiP2O7 | Toluene | 40 | ~72-83 |
| 2,4-Dichlorobenzaldehyde | Methyl Cyanoacetate | K2NiP2O7 | Toluene | 40 | ~72-83 |
| Table 1: Heterogeneous Catalysis of Knoevenagel Condensation. researchgate.net |
A particularly innovative area within heterogeneous catalysis is the use of magnetic nanoparticle catalysts, often based on iron oxide (Fe3O4). dntb.gov.ua These catalysts combine the high surface area and reactivity of nanoparticles with the convenient separability afforded by their magnetic properties. nih.gov The Fe3O4 core can be coated with various functional layers to introduce specific catalytic sites. dntb.gov.ua
For the Knoevenagel condensation, Fe3O4 nanoparticles functionalized with basic groups have proven to be highly effective. For example, Fe3O4-cysteamine magnetic nanoparticles have been used as an efficient and recoverable catalyst for the condensation of aromatic aldehydes with malononitrile. researchgate.net While this specific study did not report on this compound, the methodology is broadly applicable to a range of substituted aldehydes. Another example involves biguanidine-functionalized cobalt ferrite (B1171679) nanoparticles (CFNP) which act as a solid Lewis base catalyst for the Knoevenagel condensation under solvent-free conditions, achieving high yields in very short reaction times. acs.org
Fe3O4@SiO2 nanoparticles have also been reported to enhance yields in heterocyclic synthesis, suggesting their potential utility in reactions leading to or involving cyanocinnamate structures. psu.edu The silica (B1680970) shell provides an acidic surface that can stabilize reaction intermediates. psu.edu Furthermore, Fe3O4/ZIF-8 (zeolitic imidazolate framework) nanoparticles have demonstrated high catalytic activity in the Knoevenagel reaction, with the added benefit of being magnetically separable for reuse. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield (%) |
| Aromatic Aldehydes | Malononitrile | Fe3O4-cysteamine | Mild conditions | High |
| Benzaldehydes | Ethyl Cyanoacetate/Malononitrile | Fe3O4@RF/Pr-NH2 | EtOH, 60 °C, 10-50 min | 87-97 |
| Benzaldehyde | Malononitrile/Ethyl Cyanoacetate/Cyanoacetamide | Cobalt Ferrite Nanoparticles (CFNP) | 60 °C, 4-10 min, solvent-free | High |
| Aromatic Aldehydes | Malononitrile | Basil-Fe3O4 | Microwave irradiation | up to 98 |
| Table 2: Examples of Fe3O4-based Catalysts in Knoevenagel Condensation. researchgate.netresearchgate.net |
Organocatalytic Approaches
Organocatalysis refers to the use of small, metal-free organic molecules to accelerate chemical reactions. psu.edu This field has gained significant traction as it often employs environmentally benign and readily available catalysts. For the synthesis of cyanocinnamate derivatives, organocatalysts are frequently used in the Knoevenagel condensation.
The reaction is often catalyzed by secondary amines like piperidine or proline, which can proceed through an enamine mechanism. orientjchem.org Alternatively, tertiary amines such as N-methylmorpholine can be used. researchgate.net An organocatalytic multicomponent reaction has been designed for the synthesis of conjugated cyanomethyl vinyl ethers, which are structurally related to cyanocinnamates, using N-methyl morpholine (B109124) as the catalyst. rsc.org This approach highlights the versatility of organocatalysts in facilitating complex transformations in a single pot. rsc.org
In some cases, bifunctional organocatalysts containing both acidic and basic sites can be employed to activate both the aldehyde and the active methylene compound simultaneously, leading to enhanced reaction rates and selectivities. nih.gov For instance, a heterogeneous acid-base bifunctional catalyst derived from melamine (B1676169) and adipic acid has been shown to be effective for a one-pot cascade deacetalisation-Knoevenagel condensation in water. nih.gov
Photoredox Catalysis in Cyanocinnamate Chemistry
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of reactive radical intermediates under exceptionally mild conditions. researchgate.net This strategy has been applied to a wide range of organic transformations, including those involving cyanated compounds.
While direct photoredox synthesis of this compound is not prominently reported, related transformations have been extensively studied. For instance, photoredox catalysis has been used for the α-cyanation of tertiary amines and the decarboxylative cyanation of carboxylic acids using cyanobenziodoxol as a stable cyanide source. researchgate.net The synergy of photoredox catalysis with organocatalysis has enabled the enantioselective α-cyanoalkylation of aldehydes, demonstrating a powerful method for constructing chiral molecules containing a cyano group. researchgate.netorientjchem.org
Furthermore, the transformation of existing cyanocinnamate structures can be achieved through photoredox catalysis. The aryl group in aryl-substituted alkenes, such as cyanocinnamates, can influence the regioselectivity of radical additions. chemrxiv.org For example, phenothiazine, an inexpensive organic dye, can act as a photoredox catalyst for the phosphonation of aryl C-N and C-X (where X is a halogen) bonds, suggesting a potential pathway for the functionalization of the chloro-substituted aromatic ring in this compound. researchgate.net The reduction of aryl halides to their corresponding non-halogenated aromatics has also been achieved using organic photoredox catalysts, which could be a potential transformation for the title compound. beilstein-journals.org
Lewis Acid Catalysis in Related Systems
Lewis acid catalysis involves the use of a Lewis acid—an electron-pair acceptor—to activate a substrate, typically an electrophile. nih.gov In the context of synthesizing cyanocinnamate derivatives via the Knoevenagel condensation, a Lewis acid can coordinate to the carbonyl oxygen of the aldehyde. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate of the active methylene compound. nih.gov
A variety of Lewis acids, ranging from simple metal halides (e.g., ZnCl2, TiCl4) to more complex organometallic species, can be employed. dntb.gov.ua The choice of Lewis acid can significantly impact the reaction rate and, in the case of chiral Lewis acids, can induce enantioselectivity in the product. While the Knoevenagel condensation is often base-catalyzed, the use of Lewis acids provides an alternative activation strategy. orientjchem.orgnih.gov For example, dicationic phosphonium (B103445) salts have been shown to be effective Lewis acid initiators for the Mukaiyama-aldol reaction, a related carbon-carbon bond-forming reaction. rsc.org The development of catalytic asymmetric cyanohydrin synthesis, a key step in many synthetic routes, has been extensively reviewed, with Lewis acid catalysis playing a central role. nih.govcapes.gov.br
Polymer Science and Advanced Materials Engineering
Homo- and Copolymerization Studies Involving Cyanocinnamates
Cyanocinnamates, like other cyano-activated olefins such as cyanoacrylates, exhibit complex polymerization behaviors. Their high reactivity means that polymerization can often be initiated by very weak nucleophiles, making the controlled synthesis of high molecular weight polymers a significant challenge. Both free-radical and anionic mechanisms have been explored to polymerize this class of monomers.
While highly susceptible to anionic polymerization, free-radical polymerization of monomers similar to methyl 2-chloro-alpha-cyanocinnamate, such as methyl α-cyanoacrylate (MCyA), can be achieved under specific conditions. afinitica.com The primary challenge is to suppress the overwhelmingly rapid anionic pathway, which can be initiated by mere traces of moisture or other weak bases. afinitica.comnih.gov To achieve this, polymerization is typically conducted in the presence of acidic inhibitors that neutralize anionic initiators without terminating the radical chains. nih.gov
The free-radical nature of the polymerization is confirmed by its initiation with standard radical initiators like 2,2′-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide (BPO) and its inhibition by radical scavengers such as diphenylpicrylhydrazyl. afinitica.comnih.gov The process follows the conventional steps of radical polymerization:
Initiation: The thermal decomposition of an initiator (e.g., AIBN) generates primary radicals. nih.gov
Propagation: The initiator radical adds across the monomer's carbon-carbon double bond to form a new, monomer-terminated radical, which then propagates by adding subsequent monomer units.
Termination: The growing chains are terminated through combination or disproportionation reactions.
Kinetic studies on the bulk polymerization of MCyA have shown behavior similar to that of methyl acrylate, with autoacceleration observed at relatively low conversions. afinitica.com This phenomenon, also known as the Trommsdorff–Norrish effect, is attributed to a decrease in the termination rate as the viscosity of the medium increases.
Table 1: Conditions for Free-Radical Polymerization of Methyl α-Cyanoacrylate (Analogue)
Anionic polymerization is the most facile and common polymerization pathway for cyanocinnamates and related cyanoacrylates. afinitica.com The strong electron-withdrawing effects of the cyano (-CN) and methyl carboxylate (-COOCH₃) groups make the double bond highly electron-deficient and thus extremely susceptible to nucleophilic attack. afinitica.com This reactivity is so pronounced that even weak bases like water, alcohols, or amines can initiate polymerization, a property famously exploited in "super glue" adhesives. afinitica.comresearchgate.net
The mechanism involves the addition of an anion (initiator) to the β-carbon of the double bond, generating a resonance-stabilized carbanion. This carbanion then acts as the new nucleophile, attacking another monomer molecule and propagating the polymer chain. researchgate.net Due to the high reactivity, these polymerizations are often difficult to control, leading to very rapid reactions and potentially low molecular weight polymers if initiator concentrations are high.
More advanced methods, such as anionic photopolymerization, have also been demonstrated for monomers like methyl 2-cyanoacrylate. researchgate.net In this process, an initiator such as crystal violet leuconitrile generates an anionic species upon exposure to light, which then initiates the polymerization. researchgate.net
Ring-opening polymerization (ROP) is a versatile polymerization method that proceeds by the cleavage and opening of a cyclic monomer to form a linear polymer. researchgate.net This technique is particularly useful for producing polymers with functional groups integrated into the polymer backbone. While ROP is well-established for cyclic esters (lactones), ethers, and disulfides, its application starting from precursors of this compound is less conventional than chain-growth polymerization of the alkene itself. nih.govnih.gov
A hypothetical route could involve the synthesis of a cyclic monomer that incorporates the cyanocinnamate moiety. For instance, a larger ring system containing the characteristic C=C(CN)COOR structure could potentially be synthesized. The polymerization would then be initiated to open the ring, incorporating the functional unit into the polymer backbone. Radical ROP, for example, has been successfully used for cyclic allylic sulfides, where radical attack on the double bond is followed by ring-opening via radical transfer. nih.gov Such a strategy could offer a pathway to novel polymer structures that are not accessible through conventional vinyl polymerization. However, the synthesis of suitable, stable cyclic precursors derived from cyanocinnamates would be a primary research challenge.
Synthesis of Polymers with Controlled Architectures
The synthesis of polymers with well-defined and complex architectures—such as block, graft, star, or bottlebrush polymers—requires advanced polymerization techniques that offer control over molecular weight, dispersity, and chain structure. researchgate.netnih.gov For vinyl monomers like this compound, this is best achieved through controlled/living polymerization methods, particularly controlled radical polymerization (CRP).
Techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have been successfully applied to the controlled radical polymerization of related cyanoacrylates. nih.gov By employing a RAFT agent, the polymerization can proceed in a living manner, allowing for:
Predictable Molecular Weights: The polymer molecular weight can be controlled by the monomer-to-RAFT agent ratio.
Low Dispersity: Polymers with a narrow molecular weight distribution (Đ < 1.5) can be synthesized.
Chain-End Fidelity: The polymer chains retain a reactive chain-end, enabling the subsequent synthesis of block copolymers by adding a second monomer.
The application of these controlled methods to this compound could enable the creation of sophisticated architectures. For example, it could be used to synthesize a block copolymer where one block consists of poly(this compound), potentially imparting specific optical or adhesive properties, and a second block provides other desired characteristics like solubility or flexibility.
Development of Materials with Specific Optical and Electronic Properties
The electronic structure of this compound makes it an attractive building block for polymers with tailored optical and electronic properties. The combination of an aromatic ring and powerful electron-withdrawing groups creates a conjugated system with a significant dipole moment, which is a key requirement for certain optoelectronic applications.
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency doubling and optical switching. The molecular origin of second-order NLO properties is a large molecular hyperpolarizability (β), which arises from having strong electron-donating and electron-accepting groups linked by a π-conjugated system.
The this compound monomer possesses the fundamental structural features of an NLO chromophore:
Electron Acceptor Groups: The cyano (-CN) and methyl carboxylate (-COOCH₃) groups are potent electron-withdrawing groups.
π-Conjugated System: The phenyl ring, double bond, and cyano group form a conjugated path for electron delocalization.
Donor/Acceptor Asymmetry: The 2-chloro-substituted phenyl ring acts as a modified donor part of the system, creating an intramolecular charge-transfer axis across the molecule.
By incorporating this monomer into a polymer, it is possible to create a material with macroscopic NLO properties. This can be achieved by either creating a side-chain polymer, where the chromophore is attached as a pendant group, or a main-chain polymer where it is part of the backbone. To achieve a non-zero macroscopic NLO response (χ⁽²⁾), the chromophores must be aligned in a non-centrosymmetric fashion within the material, a state that can often be induced and frozen by a process called electric-field poling.
Table 2: Structural Features of this compound for NLO Applications
Compound Index
Table 3: List of Chemical Compounds
Polymerization Inhibition and Stability Considerations
The polymerization of cyanoacrylate monomers, such as this compound, is known to be rapid and can be initiated by weak bases, including moisture. researchgate.net This high reactivity necessitates the use of inhibitors to ensure stability during storage and to control the polymerization process.
Anionic polymerization is the primary mechanism for cyanoacrylates, proceeding via the addition of a nucleophile to the electron-deficient double bond. To prevent premature polymerization, anionic polymerization inhibitors are added. These are typically acidic compounds that can neutralize any initiating basic species. Common inhibitors for cyanoacrylates include sulfur dioxide, sulfonic acids, and other Lewis acids. researchgate.net
The stability of the resulting polymer, poly(this compound), is also a critical consideration. The thermal stability of polymers derived from cyanoacrylates can be influenced by the structure of the monomer. Generally, the degradation of poly(cyanoacrylates) can occur through depolymerization back to the monomer or through other decomposition pathways. The presence of the chloro- and cyano- groups may influence the thermal degradation profile of the polymer. For instance, studies on the thermal decomposition of cyanate (B1221674) ester resins, which also contain cyano groups, indicate that the degradation mechanism can involve the scission of hydrocarbon chains and the decyclization of triazine rings at elevated temperatures. sigmaaldrich.com
Table 2: General Polymerization and Stability Characteristics of Cyanoacrylates
| Parameter | General Observation for Cyanoacrylates | Potential Influence of Substituents (e.g., Chloro group) |
| Polymerization Mechanism | Primarily anionic, initiated by weak bases. researchgate.net | The electron-withdrawing nature of the chloro group may further activate the double bond towards nucleophilic attack. |
| Common Inhibitors | Acidic compounds (e.g., SO₂, sulfonic acids). researchgate.net | The type and concentration of inhibitor would need to be optimized for the specific reactivity of the monomer. |
| Polymer Stability | Susceptible to thermal degradation, which can involve depolymerization. | The C-Cl bond and the overall electronic structure of the repeating unit will affect the thermal stability and degradation pathways. |
This table presents general trends for cyanoacrylates; specific experimental data for this compound is not extensively available in the reviewed literature.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For Methyl 2-chloro-alpha-cyanocinnamate, both ¹H and ¹³C NMR are instrumental in confirming the connectivity of atoms and the stereochemistry of the double bond.
The ¹H-NMR spectrum of the analogous ethyl ester reveals characteristic signals that can be extrapolated to the methyl ester. jmcs.org.mx The vinylic proton (C=CH-Ar) is expected to appear as a singlet at approximately 8.7 ppm, with its downfield shift indicating significant deshielding due to the conjugated system and the electron-withdrawing cyano and ester groups. jmcs.org.mx The aromatic protons on the 2-chlorophenyl ring typically exhibit complex multiplets between 7.4 and 8.3 ppm. jmcs.org.mx For the methyl ester, a sharp singlet corresponding to the methoxy (B1213986) (-OCH₃) protons would be anticipated around 3.9 ppm.
The ¹³C-NMR spectrum provides further structural confirmation. Key resonances for the ethyl analog are observed, which are directly comparable to the methyl ester, with the exception of the ethyl carbons. jmcs.org.mx The carbonyl carbon of the ester is expected around δ= 161.8 ppm. The carbons of the double bond show distinct signals, with the α-carbon (C-CN) appearing at approximately δ= 106.1 ppm and the β-carbon (C-Ar) at δ= 151.2 ppm. jmcs.org.mx The nitrile carbon resonates around δ= 114.8 ppm. The aromatic carbons of the 2-chlorophenyl group produce signals in the δ= 127-137 ppm region, with the carbon bearing the chlorine atom (C-Cl) appearing at approximately δ= 136.4 ppm. jmcs.org.mx The methoxy carbon of the methyl ester would be expected near δ= 53 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Vinylic-H | ~8.7 (s) | - |
| Aromatic-H | ~7.4-8.3 (m) | - |
| -OCH₃ | ~3.9 (s) | ~53 |
| -C=O | - | ~162 |
| Cα (-C-CN) | - | ~106 |
| Cβ (-C-Ar) | - | ~151 |
| -CN | - | ~115 |
| Aromatic-C | - | ~127-137 |
| Aromatic-C-Cl | - | ~136 |
Data are predicted based on values for the analogous ethyl ester. jmcs.org.mx
To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are employed. A Correlation Spectroscopy (COSY) experiment would show correlations between the coupled aromatic protons, aiding in the assignment of the complex multiplets in the ¹H-NMR spectrum.
A Heteronuclear Multiple Bond Correlation (HMBC) spectrum is particularly informative. It would reveal long-range (2-3 bond) couplings between protons and carbons. Key expected correlations include:
The vinylic proton showing a cross-peak with the aromatic carbons, the cyano carbon, and the alpha-carbon of the double bond.
The methoxy protons correlating with the ester carbonyl carbon.
The aromatic protons showing correlations to each other's carbons and to the beta-carbon of the double bond.
These correlations would provide definitive confirmation of the molecular skeleton.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopyjmcs.org.mx
Infrared spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum is characterized by several strong absorption bands. A sharp, intense band around 2220 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. jmcs.org.mx The conjugated ester carbonyl (C=O) group will exhibit a strong absorption in the region of 1715-1725 cm⁻¹. jmcs.org.mx The C=C double bond stretching vibration is expected around 1600 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic ring and the methyl group will be observed above 3000 cm⁻¹ and around 2950 cm⁻¹, respectively. The C-Cl stretch typically appears in the fingerprint region, below 800 cm⁻¹. jmcs.org.mx
UV-Visible spectroscopy provides information about the electronic transitions within the conjugated system. Due to the extended π-conjugation involving the phenyl ring, the vinyl group, the cyano group, and the carbonyl group, this compound is expected to absorb strongly in the UV region. Typically, substituted cyanocinnamates exhibit intense absorption bands (π → π* transitions) in the range of 280-320 nm. mdpi.com
Table 2: Key IR Absorption Bands and Predicted UV-Vis Maxima for this compound
| Spectroscopic Technique | Functional Group | Characteristic Absorption |
| IR | Nitrile (C≡N) | ~2220 cm⁻¹ |
| IR | Ester Carbonyl (C=O) | ~1715-1725 cm⁻¹ |
| IR | Alkene (C=C) | ~1600 cm⁻¹ |
| IR | Aromatic C-H | >3000 cm⁻¹ |
| IR | Aliphatic C-H | ~2950 cm⁻¹ |
| UV-Vis | π → π* transition | ~280-320 nm |
IR data based on the analogous ethyl ester. jmcs.org.mx UV-Vis data is a general prediction for this class of compounds. mdpi.com
Mass Spectrometry (MS) Techniques (e.g., LC-MS, GC-MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₈ClNO₂), the expected molecular weight is approximately 221.64 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 221, along with a significant M+2 peak at m/z 223 (approximately one-third the intensity of the M⁺ peak) due to the isotopic abundance of ³⁷Cl.
Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 190, or the loss of the entire ester group (-COOCH₃) to give a fragment at m/z 162. Further fragmentation of the chlorophenyl-acrylonitrile core would also be expected. Liquid chromatography-mass spectrometry (LC-MS) would be a suitable technique for analysis, likely showing the protonated molecule [M+H]⁺ at m/z 222 in positive ion mode.
X-ray Crystallography for Solid-State Structure Elucidation
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD)
This compound is an achiral molecule and therefore does not exhibit optical activity on its own. It will not show a signal in Electronic Circular Dichroism (ECD) spectroscopy. However, if this molecule were to be used as a prochiral substrate in an asymmetric synthesis to generate a chiral product, or if it were to interact with a chiral environment (such as a chiral catalyst or a biological receptor), then the resulting chiral species or complex could be studied by ECD. researchgate.netnih.gov The ECD spectrum would provide information about the absolute configuration of the newly formed stereocenter(s).
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations and Quantum Chemical Modeling
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy and computational cost effectively. It is widely used to investigate the electronic structure and properties of organic molecules.
The electronic properties of a molecule are fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting how a molecule will interact with other species. univ-lille.fr The energy and spatial distribution of these orbitals dictate the molecule's ability to donate or accept electrons. For instance, in related cinnamate (B1238496) derivatives, the HOMO is typically localized on the cinnamoyl moiety, indicating its role as the primary electron donor in chemical reactions. The LUMO, conversely, is often distributed across the conjugated system, highlighting its susceptibility to nucleophilic attack. The introduction of substituents, such as the chloro and cyano groups in Methyl 2-chloro-alpha-cyanocinnamate, is known to significantly modulate the energies and distributions of these frontier orbitals. rsc.org
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule, mapping electrostatic potential onto the electron density surface. researchgate.net Red regions in an MEP map indicate areas of negative potential, which are prone to electrophilic attack, while blue regions signify positive potential, indicating sites for nucleophilic attack. For cinnamate derivatives, the MEP typically shows a negative potential around the carbonyl oxygen and the cyano nitrogen, identifying them as key sites for electrophilic interaction. researchgate.net The aromatic ring and the alpha-carbon of the double bond often exhibit a more positive potential, suggesting their susceptibility to nucleophilic attack.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
DFT calculations are instrumental in predicting and interpreting spectroscopic data, such as NMR, IR, and UV-Vis spectra. By calculating the magnetic shielding of nuclei, one can predict NMR chemical shifts. researchgate.netscielo.org.mx For cinnamate derivatives, calculated 1H and 13C NMR spectra have shown good correlation with experimental data. nih.gov Similarly, the vibrational frequencies calculated using DFT can be correlated with experimental IR and Raman spectra, aiding in the assignment of characteristic peaks, such as the C=O and C≡N stretching vibrations. researchgate.netscielo.org.mx
Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which are observed in UV-Vis spectroscopy. nih.gov For methyl cinnamate, TD-DFT calculations have been used to identify the nature of the electronic transitions responsible for its UV absorption, which is crucial for applications like sunscreens. tandfonline.com
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |
|---|---|---|
| C=O Stretch | 1725 | 1715 |
| C=C Stretch | 1640 | 1635 |
| C≡N Stretch | 2230 | 2225 |
Ab Initio and Semi-Empirical Methods in Reaction Mechanism Studies
The synthesis of this compound often involves the Knoevenagel condensation. Ab initio and semi-empirical computational methods are employed to elucidate the detailed mechanisms of such reactions. researchgate.netacs.orgrsc.org These methods can map out the entire reaction pathway, identifying transition states and intermediates. For the Knoevenagel condensation, theoretical studies have investigated the role of catalysts, the nature of the rate-determining step, and the influence of solvent effects. researchgate.netacs.org Ab initio methods, while computationally more demanding, provide a higher level of theory and are often used to benchmark results from more approximate methods.
Molecular Dynamics and Conformational Analysis
Molecules like this compound can exist in various conformations due to the rotation around single bonds. Molecular Dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of a molecule over time. researchgate.net By simulating the motion of atoms and molecules, MD can reveal the preferred conformations and the dynamics of conformational changes. This is particularly important for understanding how the molecule might interact with biological receptors or how it behaves in different solvent environments.
Reaction Mechanism Elucidation through Computational Modeling (e.g., Nudged Elastic Band - NEB Method)
Thermodynamic and Kinetic Modeling of Chemical Reactions
Computational chemistry allows for the calculation of key thermodynamic and kinetic parameters that govern chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to determine the enthalpy, entropy, and Gibbs free energy of a reaction. This information is crucial for predicting the feasibility and spontaneity of a reaction. Kinetic modeling, often based on transition state theory, uses the calculated activation energies to predict reaction rates. researchgate.netresearchgate.net For the esterification of cinnamic acid, a reaction related to the synthesis of cinnamate esters, kinetic models have been developed to understand the influence of temperature and catalysts on the reaction rate. researchgate.netresearchgate.netuns.ac.id
| Parameter | Value |
|---|---|
| ΔH° (kcal/mol) | -5.2 |
| ΔS° (cal/mol·K) | -12.5 |
| ΔG° (kcal/mol) | -1.5 |
| Ea (kcal/mol) | 15.8 |
Solvent Effects and Their Theoretical Treatment
The surrounding solvent medium can significantly influence the chemical and physical properties of a solute molecule like this compound. These effects arise from the intermolecular interactions between the solute and solvent molecules, which can alter the electronic structure, geometry, and reactivity of the solute. Theoretical and computational chemistry provide powerful tools to understand and quantify these solvent effects at a molecular level.
The theoretical treatment of solvent effects can be broadly categorized into two main approaches: implicit and explicit solvent models.
Implicit Solvent Models (Continuum Models):
In this approach, the solvent is represented as a continuous medium with a specific dielectric constant, rather than as individual molecules. The solute is placed in a cavity within this continuum, and the interactions are calculated based on the bulk properties of the solvent. The Polarizable Continuum Model (PCM) is a widely used example of this approach. These models are computationally efficient and can provide valuable insights into the electrostatic contributions to solvation.
For this compound, an implicit solvent model could be used to predict how the dipole moment of the molecule changes in solvents of varying polarity. This, in turn, affects the electronic absorption spectra, leading to solvatochromic shifts (changes in the absorption wavelength). For instance, an increase in solvent polarity would be expected to stabilize the polar excited state of the molecule more than the ground state, leading to a red shift (bathochromic shift) in the π → π* transition.
Explicit Solvent Models:
Explicit solvent models provide a more detailed and realistic picture by including a specific number of individual solvent molecules surrounding the solute molecule. This allows for the direct modeling of specific interactions, such as hydrogen bonding. However, this approach is computationally much more demanding due to the increased number of atoms in the system. Molecular dynamics (MD) or Monte Carlo (MC) simulations are often employed with explicit solvent models to sample a wide range of solvent configurations.
For this compound, an explicit solvent model would be particularly useful for studying specific interactions between the cyano or ester groups and protic solvents like water or alcohols. These interactions can have a significant impact on the vibrational frequencies and the electronic absorption maxima of the molecule.
Research Findings:
It is anticipated that this compound would exhibit positive solvatochromism, where the wavelength of maximum absorption (λmax) shifts to longer wavelengths as the polarity of the solvent increases. This is because the excited state of such molecules is generally more polar than the ground state, and thus it is stabilized to a greater extent by polar solvents.
A hypothetical study on the solvent effects on the UV-Vis absorption spectrum of this compound could yield data such as that presented in the table below. This illustrative data shows the expected trend of λmax shifting to higher wavelengths with increasing solvent polarity, as indicated by the dielectric constant.
Table 1: Illustrative Solvent Effects on the Predicted UV-Vis Absorption of this compound
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |
|---|---|---|
| n-Hexane | 1.88 | 295 |
| Dichloromethane | 8.93 | 302 |
| Acetone | 20.7 | 308 |
| Ethanol | 24.5 | 312 |
Furthermore, computational calculations, for instance using Time-Dependent Density Functional Theory (TD-DFT) combined with a PCM, could be employed to predict these solvatochromic shifts. The results of such a hypothetical computational study are presented below. The calculated transition energies would be expected to decrease with increasing solvent polarity, corresponding to the observed red shift in λmax.
Table 2: Illustrative TD-DFT Calculated Excitation Energies of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Calculated Excitation Energy (eV) |
|---|---|---|
| Gas Phase | 1.00 | 4.35 |
| n-Hexane | 1.88 | 4.20 |
| Dichloromethane | 8.93 | 4.11 |
| Ethanol | 24.5 | 4.05 |
Emerging Trends and Future Research Directions in Methyl 2 Chloro Alpha Cyanocinnamate Chemistry
Development of Sustainable and Efficient Synthetic Routes
The primary route to Methyl 2-chloro-alpha-cyanocinnamate is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group. numberanalytics.comwikipedia.org In this case, the reaction occurs between 2-chlorobenzaldehyde (B119727) and methyl cyanoacetate (B8463686). sigmaaldrich.com While effective, traditional Knoevenagel condensations often rely on homogeneous basic catalysts like piperidine (B6355638) or pyridine (B92270) and organic solvents, which present environmental and separation challenges. mdpi.comyoutube.com
Future research is intensely focused on developing "green" and more efficient synthetic protocols. Key areas of exploration include:
Heterogeneous Catalysis: The use of solid-supported catalysts is a major trend. Materials like natural hydroxyapatite (B223615), zeolites, metal oxides (e.g., MgO, ZnO), and various nanoparticles are being investigated to facilitate the condensation under milder conditions. mdpi.comorientjchem.org These catalysts offer significant advantages, including simple recovery by filtration, potential for reuse over multiple cycles, and reduced waste generation. mdpi.comorientjchem.org For instance, porous calcium hydroxyapatite has been shown to be a highly effective and reusable catalyst for Knoevenagel condensations, especially when combined with microwave irradiation. mdpi.com
Solvent-Free and Aqueous Conditions: A significant push exists to eliminate volatile organic solvents. Research has demonstrated that Knoevenagel condensations can be performed under solvent-free conditions, often with microwave assistance to accelerate the reaction and improve yields. mdpi.com Alternatively, using water as a solvent presents an exceptionally green option. informahealthcare.com Ultrasound-facilitated synthesis in water has been shown to produce cyanoacrylates in excellent yields with short reaction times and no by-products. informahealthcare.com
Alternative Energy Sources: Microwave irradiation and ultrasonication are emerging as powerful tools to enhance reaction rates and efficiencies. mdpi.cominformahealthcare.comunifap.br These methods provide uniform heating and can often lead to higher yields in significantly shorter times compared to conventional heating. unifap.br For example, a sustainable methodology for Knoevenagel adducts was developed using microwave irradiation and green solvents, achieving high yields in as little as 35 minutes. unifap.br
| Approach | Catalyst Examples | Solvent | Key Advantages |
| Heterogeneous Catalysis | Hydroxyapatite, Zeolites, Al₂O₃, MgO mdpi.comorientjchem.org | Often solvent-free or green solvents | Easy separation, reusability, reduced waste mdpi.com |
| Aqueous Synthesis | Often catalyst-free or mild base informahealthcare.com | Water | Environmentally benign, safe, inexpensive informahealthcare.com |
| Alternative Energy | Various (homogeneous or heterogeneous) | Varies (including solvent-free) | Drastically reduced reaction times, improved yields mdpi.comunifap.br |
Table 1: Comparison of Sustainable Synthetic Approaches for Knoevenagel Condensations.
Exploration of Novel Functionalization and Derivatization Strategies
The rich chemical architecture of this compound provides multiple handles for novel functionalization and derivatization, allowing for the creation of a diverse library of new molecules. Future research will likely focus on selectively targeting its distinct functional groups.
Alkene Moiety: The electron-deficient carbon-carbon double bond is a prime site for nucleophilic additions (Michael addition) and cycloaddition reactions. This allows for the introduction of a wide range of substituents, fundamentally altering the molecular skeleton.
Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations open pathways to new families of compounds, such as amino acids or amides with potential biological activities.
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols to modulate properties like solubility or reactivity. Recent advances in the C-H functionalization of esters, using specialized ligands and palladium catalysts, could potentially enable modification at positions previously considered unreactive. nih.gov
Aryl-Chloride: The chloro-substituent on the phenyl ring is a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would permit the attachment of other aryl, alkyl, or alkynyl groups, creating complex molecular architectures. Automated synthesis platforms already incorporate cartridges for reactions like Suzuki coupling, indicating a clear path for the high-throughput derivatization of this position. sigmaaldrich.com
| Functional Group | Reaction Type | Potential Product Class |
| Alkene | Michael Addition, Cycloaddition | Substituted alkanes, cyclic compounds |
| Nitrile | Hydrolysis, Reduction | Carboxylic acids, amides, amines |
| Ester | Hydrolysis, Transesterification | Carboxylic acids, different esters |
| Aryl-Chloride | Cross-Coupling (e.g., Suzuki) | Bi-aryl compounds, substituted aromatics |
Table 2: Potential Functionalization Strategies for this compound.
Design of Advanced Materials with Tunable Properties
Cyanoacrylates are well-known for their ability to undergo rapid anionic polymerization. afinitica.compcbiochemres.com this compound, as a member of this family, is a promising candidate for the development of novel polymers and advanced materials. Its multifunctionality is key to creating materials with tailored characteristics.
The future in this area points toward:
Novel Homopolymers and Copolymers: The free-radical or anionic polymerization of this compound could yield novel polymers. afinitica.com The presence of the chloro and cyano groups is expected to impart unique properties to the resulting polymer, such as increased thermal stability, flame retardancy, and a higher refractive index compared to standard acrylates like poly(methyl methacrylate) (PMMA). nih.gov
Functional Polymeric Materials: The pendant groups on the polymer backbone (chloro, cyano, ester) can serve as sites for post-polymerization modification. This would allow for the grafting of other molecules or polymer chains, creating materials for specialized applications such as drug delivery, specialty coatings, or sensor technology. For example, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could be used to create well-defined polymers and block copolymers. rsc.org
Monomer for Specialty Polymers: Similar to how methyl 2-chloroacrylate (B1238316) is used as a monomer for specialty polymers like aircraft glazing, this compound could be investigated for high-performance applications. nih.gov Its incorporation into copolymers could enhance properties like UV absorption and mechanical strength. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a paradigm shift in chemical manufacturing and discovery. mit.eduwikipedia.org These technologies offer enhanced safety, reproducibility, and the ability to rapidly screen reaction conditions and generate molecular libraries. sigmaaldrich.comresearchgate.net
Flow Chemistry Synthesis: The Knoevenagel condensation is particularly well-suited for adaptation to continuous flow systems. researchgate.netwp.csiro.au Flow reactors provide superior heat and mass transfer, which can lead to higher yields and purity by minimizing side reactions. researchgate.net The use of packed-bed reactors with solid-supported catalysts, as explored for other Knoevenagel reactions, would be a logical next step for the continuous, scalable, and safe production of this compound. wp.csiro.auresearchgate.net
Automated Synthesis Platforms: Automated systems, which combine robotics with software-controlled experimental execution, are poised to accelerate research involving this compound. sigmaaldrich.comxtalpi.com An automated platform could be programmed to perform the initial Knoevenagel condensation and then, using pre-packaged reagent cartridges, systematically perform a wide array of derivatization reactions on the product. sigmaaldrich.com This high-throughput approach would enable the rapid creation of a library of analogs for screening in materials science or pharmaceutical discovery, drastically reducing the time from concept to discovery. mit.edu
Q & A
Q. What are the established synthetic routes for Methyl 2-chloro-alpha-cyanocinnamate, and what critical parameters influence yield and purity?
Methodological Answer: The compound can be synthesized via Knoevenagel condensation , a common method for α,β-unsaturated esters. Key steps include:
- Reacting 2-chlorobenzaldehyde with methyl cyanoacetate in the presence of a base catalyst (e.g., piperidine or ammonium acetate).
- Optimizing solvent choice (e.g., ethanol or toluene) to control reaction kinetics.
- Purification via recrystallization or column chromatography to isolate the product from unreacted starting materials or side products.
Critical Parameters:
- Catalyst selection : Affects reaction rate and regioselectivity.
- Temperature : Elevated temperatures may accelerate condensation but risk side reactions.
- Solvent polarity : Influences solubility of intermediates and product stability.
Reference : Structural analogs in suggest similar synthetic strategies for cinnamate derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
Priority Markers :
- Confirm the presence of the α-cyano group via FT-IR or Raman.
- Validate ester functionality using ¹H NMR and FT-IR.
Reference : Spectral libraries in –13 provide standardized data for comparison .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Codes : Xn (Harmful), R20/21/22 (harmful if inhaled, in contact with skin, or swallowed) .
- Mitigation Strategies :
-
Use fume hoods and PPE (gloves, lab coat, goggles).
-
Avoid inhalation; store in airtight containers away from oxidizers.
- First Aid : Flush eyes/skin with water immediately; seek medical attention if ingested.
Advanced Research Questions
Q. How can researchers investigate the electronic effects of the alpha-cyano and 2-chlorophenyl groups on the compound’s reactivity in nucleophilic addition reactions?
Methodological Answer:
- Computational Studies : Use density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict reactive sites.
- Kinetic Experiments : Compare reaction rates with analogs lacking the cyano or chloro substituents.
- Spectroscopic Probes : Monitor intermediates via in-situ FT-IR or NMR to identify transition states.
Reference : highlights similar approaches for studying structure-activity relationships .
Q. What experimental strategies are recommended for resolving contradictions in reported biological activity data across studies?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, solvent).
- Purity Validation : Use HPLC (>95% purity) to rule out impurities influencing results.
- Meta-Analysis : Apply systematic review frameworks (e.g., COSMOS-E guidelines) to evaluate study designs and confounding variables .
Reference : emphasizes systematic review methodologies for observational studies .
Q. How should researchers design kinetic studies to elucidate degradation pathways under environmental conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to UV light, humidity, or elevated temperatures.
- Analytical Tools : Use LC-MS/MS to identify degradation products (e.g., hydrolysis of the ester or cyano group).
- Environmental Simulation : Model soil/water systems to assess persistence and transformation products.
Reference : suggests agrochemical degradation studies for related cyano derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
